![molecular formula C20H15NO3S2 B2413373 (Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929966-63-2](/img/structure/B2413373.png)
(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains thiophen rings, which are five-membered aromatic rings with one sulfur atom . The presence of the sulfur atom in the ring can give the compound unique chemical properties compared to other aromatic compounds.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. The thiophen rings might undergo electrophilic aromatic substitution reactions, while the oxazinone structure might undergo reactions typical of esters and amides .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds related to (Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been studied for their synthetic pathways and structural characteristics. The synthesis of 3,4-Dihydro-2H-benz[1,3]oxazin-2-ones from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement demonstrates the complexity and versatility of creating oxazine derivatives, which include structural confirmations through X-ray analysis (Buttke, Ramm, & Niclas, 1993). This synthesis pathway may provide insights into the formation of complex oxazinones like the one .
Potential Applications in Imaging and Sensing
Derivatives of benzofuran-oxazinone have been explored for their potential use in imaging technologies. For instance, the synthesis of a (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one derivative as a PET probe for imaging enzyme PIM1 showcases the potential of such compounds in biomedical imaging and diagnostics (Gao et al., 2013). This suggests that the compound could also be a candidate for imaging applications, given its structural similarities.
Antimicrobial Properties
The investigation into novel oxazine derivatives for antimicrobial applications has shown promising results. Synthesis and characterization of oxazine-bearing compounds have revealed significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2017). This indicates that the compound may also possess antimicrobial properties, which could be explored further.
Safety and Hazards
properties
IUPAC Name |
(2Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S2/c22-19-15-5-6-17-16(11-21(12-23-17)10-14-4-2-8-26-14)20(15)24-18(19)9-13-3-1-7-25-13/h1-9H,10-12H2/b18-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSNDEIZTPCLBN-NVMNQCDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)OCN1CC5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)OCN1CC5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.